Deacylgymnemic acid

Descripción general

Descripción

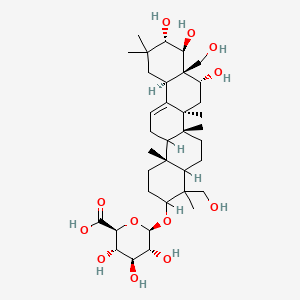

Deacylgymnemic acid is a triterpenoid saponin compound derived from the plant Gymnema sylvestre. It is known for its potential therapeutic properties, particularly in the management of diabetes. The compound has a molecular formula of C36H58O12 and a molecular weight of 682.84 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Deacylgymnemic acid can be synthesized through various chemical processes. One common method involves the extraction of gymnemic acids from Gymnema sylvestre, followed by deacylation to obtain this compound. The extraction process typically uses solvents such as methanol, ethyl acetate, chloroform, and n-hexane .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gymnema sylvestre using optimized solvent extraction techniques. The extracted gymnemic acids are then subjected to deacylation under controlled conditions to yield this compound. The process is designed to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Deacylgymnemic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Pharmacological Properties

- Antidiabetic Effects : Deacylgymnemic acid has been extensively studied for its hypoglycemic effects. Research indicates that it can enhance insulin secretion and improve glucose homeostasis. In a study involving Wistar rats, administration of this compound resulted in decreased systolic blood pressure and improved fasting plasma glucose levels, demonstrating its potential as a therapeutic agent for metabolic syndrome .

- Mechanism of Action : The compound appears to work by modulating glucose absorption and enhancing insulin sensitivity. Studies have shown that this compound can increase the expression of glucose transporters (GLUT2) in pancreatic cells, thereby facilitating better glucose uptake .

- Antioxidant Activity : this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress associated with diabetes . This is particularly relevant as oxidative stress is a key factor in the progression of diabetic complications.

Therapeutic Implications

- Management of Metabolic Syndrome : Given the rising prevalence of metabolic syndrome globally, this compound presents a promising avenue for treatment. Its ability to improve parameters such as blood pressure, lipid profiles, and insulin resistance makes it a valuable candidate for clinical applications .

- Functional Food Ingredient : The compound is also being explored as a functional food ingredient due to its health benefits. Its incorporation into dietary supplements could provide an accessible means for individuals to manage blood sugar levels naturally .

In Vivo Studies

- Study on Wistar Rats : In a controlled experiment, Wistar rats fed a high-fructose diet were treated with varying doses of this compound. Results indicated significant reductions in fasting plasma glucose levels and improvements in insulin sensitivity compared to control groups .

- Effects on Insulin Secretion : Another study demonstrated that this compound could enhance insulin secretion from isolated mouse pancreatic β-cells when stimulated by glucose, suggesting its role in promoting pancreatic function .

In Vitro Studies

- Cell Line Experiments : In vitro studies using MIN6 mouse β-cell lines showed that this compound did not exhibit cytotoxic effects while promoting cell viability under oxidative stress conditions . This highlights its potential as a protective agent in diabetic therapy.

- Antioxidant Assays : Various assays have confirmed the antioxidant capacity of this compound, indicating its role in mitigating oxidative damage in diabetic models .

Comparative Analysis of Gymnemic Acids

A comparative analysis of gymnemic acids derived from Gymnema sylvestre reveals that this compound has unique properties that differentiate it from other gymnemic acids. Below is a summary table:

Mecanismo De Acción

The mechanism of action of deacylgymnemic acid involves several molecular targets and pathways:

Insulin Secretion: this compound stimulates the secretion of insulin from pancreatic beta cells, thereby increasing insulin levels in the blood.

Glucose Absorption: The compound delays the absorption of glucose in the intestines, helping to stabilize blood glucose levels.

Receptor Binding: this compound molecules bind to glucose receptors on taste buds, reducing the perception of sweetness and potentially aiding in the management of sugar cravings.

Comparación Con Compuestos Similares

Deacylgymnemic acid is unique among triterpenoid saponins due to its specific structure and biological activity. Similar compounds include:

Gymnemic Acid IV: Another triterpenoid saponin from Gymnema sylvestre with similar antidiabetic properties.

Gymnemagenin: A related compound with potential therapeutic applications in diabetes management.

Gymnemic Acid XVII: Known for its hypoglycemic effects and structural similarity to this compound.

These compounds share similar mechanisms of action but differ in their specific molecular structures and potency.

Actividad Biológica

Deacylgymnemic acid (DAGA), a compound derived from Gymnema sylvestre, has garnered significant attention for its potential biological activities, particularly in the context of metabolic syndrome and diabetes management. This article reviews the current understanding of DAGA's biological activity, supported by various studies and case analyses.

Overview of this compound

This compound is one of the key components of gymnemic acids, which are triterpenoid saponins known for their sweet-tasting blocking properties. The compound has been primarily studied for its effects on glucose metabolism and insulin sensitivity.

DAGA is believed to exert its biological effects through several mechanisms:

- Insulin Secretion Stimulation : DAGA enhances insulin secretion from pancreatic β-cells, which is crucial for glucose homeostasis .

- Glucose Absorption Inhibition : It binds to intestinal glucose receptors, reducing glucose absorption and consequently lowering blood sugar levels .

- Regulation of Lipid Profiles : DAGA has shown potential in improving lipid profiles in various animal models, contributing to its role in managing metabolic syndrome .

In Vitro Studies

In vitro studies indicate that DAGA can increase glucose-stimulated insulin secretion significantly. For instance, a study demonstrated a 1.34-fold increase in insulin secretion in response to glucose stimulation when treated with DAGA compared to control groups .

In Vivo Studies

Case Study: Effects on Metabolic Syndrome in Rats

A notable study involved administering DAGA to rat models induced with metabolic syndrome through a high fructose diet. The findings were as follows:

- Weight Management : While weight gain was observed in control groups, treatment with DAGA (200 mg/kg) did not significantly alter body weight but improved fasting plasma glucose (FPG) levels.

- Systolic Blood Pressure (SBP) : DAGA treatment resulted in a reduction of SBP, indicating cardiovascular benefits .

- Insulin Resistance : The Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) showed significant improvement post-treatment with DAGA, suggesting enhanced insulin sensitivity without weight loss .

Comparative Analysis of Biological Activities

| Biological Activity | DAGA (200 mg/kg) | Control (High Fructose Diet) | Pioglitazone |

|---|---|---|---|

| Fasting Plasma Glucose | Reduced | Increased | Reduced |

| Systolic Blood Pressure | Reduced | Increased | Reduced |

| HOMA-IR | Improved | Worsened | Improved |

| Body Weight Change | No significant change | Significant increase | No significant change |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aR,9S,10S,12aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O12/c1-31(2)13-18-17-7-8-20-32(3)11-10-22(47-30-25(42)23(40)24(41)26(48-30)29(45)46)33(4,15-37)19(32)9-12-34(20,5)35(17,6)14-21(39)36(18,16-38)28(44)27(31)43/h7,18-28,30,37-44H,8-16H2,1-6H3,(H,45,46)/t18-,19?,20?,21-,22?,23+,24+,25-,26+,27-,28-,30-,32+,33?,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUZSZLFZAMZLC-BNLARJOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923929 | |

| Record name | 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121686-42-8 | |

| Record name | Deacylgymnemic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121686428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,21,22,23,28-Pentahydroxyolean-12-en-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Deacylgymnemic acid and where is it found?

A1: this compound (DAGA) is a triterpene glycoside primarily isolated from the leaves of Gymnema sylvestre, a plant with a long history of use in traditional medicine for managing diabetes. []

Q2: How does this compound exert its anti-diabetic effects?

A2: While the exact mechanisms are still under investigation, research suggests that DAGA and related gymnemic acids may exert anti-diabetic effects through multiple pathways:

- Inhibition of α-Glucosidase and other digestive enzymes: DAGA has been shown to effectively inhibit α-glucosidase, sucrase, maltase, and pancreatic α-amylase in vitro. [] By inhibiting these enzymes, DAGA could potentially slow down the digestion and absorption of carbohydrates, thereby modulating blood glucose levels.

- Stimulation of Insulin Secretion: In vitro studies using mouse pancreatic β-cell lines (MIN6) indicate that DAGA can enhance glucose-stimulated insulin secretion in a dose-dependent manner. [] This suggests a potential role for DAGA in improving pancreatic β-cell function.

- Increased GLUT2 Expression: DAGA has also been shown to enhance the expression of GLUT2, a glucose transporter protein crucial for glucose uptake by pancreatic β-cells. [] Increased GLUT2 expression could contribute to improved glucose homeostasis.

Q3: Are there significant variations in this compound content in Gymnema sylvestre plants?

A3: Yes, research has shown that the content of DAGA and other bioactive compounds like gymnemagenin, lupeol, and stigmasterol can vary significantly in Gymnema sylvestre populations across different geographical regions of India. [] This variability highlights the importance of considering geographical origin and growing conditions for optimizing the production of these valuable compounds.

Q4: How is this compound typically extracted and quantified?

A4: DAGA is often extracted from Gymnema sylvestre leaves using solvents like ethanol or hot water. [] Quantification of DAGA is commonly achieved using high-performance liquid chromatography (HPLC). [, ] This method allows researchers to accurately determine the concentration of DAGA in plant material or extracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.